Product packaging for 3-(Naphthalen-2-yl)benzoic acid(Cat. No.:CAS No. 168618-46-0)

3-(Naphthalen-2-yl)benzoic acid

Cat. No.: B067675
CAS No.: 168618-46-0
M. Wt: 306.3 g/mol
InChI Key: JPUBMSAOATWCOC-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)benzoic acid is a high-purity, polyaromatic carboxylic acid that serves as a versatile and critical building block in advanced chemical research. Its core value lies in its rigid, extended π-conjugated system, which arises from the direct linkage of a benzoic acid moiety to a naphthalene ring system. This specific molecular architecture makes it an indispensable precursor in the synthesis of functional organic materials, particularly for constructing Metal-Organic Frameworks (MOFs) and porous coordination polymers, where it acts as a multitopic organic linker to coordinate with metal ions and create tailored nanostructures with applications in gas storage, separation, and catalysis. Furthermore, in medicinal chemistry, this compound is a key intermediate for the development of novel therapeutic agents, often utilized to create molecular scaffolds that target proteins and enzymes through strategic amide bond formation and π-π stacking interactions. Its mechanism of action in research contexts is primarily structural, providing a planar, hydrophobic core that influences the electronic properties, packing behavior, and ultimate function of the synthesized target molecules. Researchers value this compound for its ability to impart enhanced stability and specific photophysical characteristics to complex molecular systems, driving innovation in both materials science and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O4 B067675 3-(Naphthalen-2-yl)benzoic acid CAS No. 168618-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168618-46-0

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

3-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid

InChI

InChI=1S/C19H14O4/c1-23-19(22)17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(20)21/h2-11H,1H3,(H,20,21)

InChI Key

JPUBMSAOATWCOC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(=O)O

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O

Pictograms

Irritant

Origin of Product

United States

The Prominence of Biaryl Carboxylic Acids in Organic Synthesis

Biaryl carboxylic acids are recognized as "privileged structures" in the field of medicinal chemistry and materials science. buyersguidechem.com This designation stems from their recurring appearance in a variety of biologically active compounds and functional materials. buyersguidechem.com The inherent conformational flexibility and the defined spatial arrangement of the two aryl rings allow for precise interactions with biological targets such as enzymes and receptors, making them valuable scaffolds in drug discovery.

The synthesis of these molecules has been a significant area of research, with methods like the Suzuki-Miyaura cross-coupling reaction being a powerful and widely used tool for their construction. Contemporary research also focuses on developing more sustainable and efficient synthetic routes, for instance, by utilizing carboxylic acids as versatile building blocks in decarbonylative coupling reactions. The ability to readily functionalize both the carboxylic acid group and the aromatic rings provides a high degree of modularity, allowing chemists to fine-tune the steric and electronic properties of the molecule for specific applications.

The Scientific Profile of 3 Naphthalen 2 Yl Benzoic Acid

3-(Naphthalen-2-yl)benzoic acid, with the chemical formula C₁₇H₁₂O₂, is a solid crystalline substance. Its structure features a naphthalene (B1677914) ring linked to a benzoic acid at the 3-position. This specific arrangement of the aromatic systems dictates its three-dimensional shape and electronic properties, which are fundamental to its chemical behavior and potential interactions with other molecules.

While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its identity as a biaryl carboxylic acid places it within a class of compounds that are actively investigated. It is commercially available from various chemical suppliers, indicating its use as a building block or intermediate in the synthesis of more complex molecules. The presence of the carboxylic acid group provides a reactive handle for further chemical transformations, such as esterification or amidation, to generate a library of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₁₂O₂
Molecular Weight 248.28 g/mol
CAS Number 168618-46-0
Appearance Solid

This table is populated with data available from public chemical databases.

Academic and Research Interest

The academic inquiry into compounds like 3-(Naphthalen-2-yl)benzoic acid is often driven by the broader interest in biaryl structures. Research in this area typically focuses on several key aspects:

Development of Novel Synthetic Methodologies: A significant portion of academic research is dedicated to creating more efficient, selective, and environmentally benign methods for the synthesis of biaryl compounds.

Exploration of Biological Activity: Given the status of biaryls as privileged structures, new derivatives are frequently synthesized and screened for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.

Application in Materials Science: The rigid and aromatic nature of the biaryl scaffold makes it an attractive component for the development of organic materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or sensors.

While specific studies detailing the research trajectory of this compound are limited, its structural motifs are featured in a variety of more complex molecules that are the subject of patents and academic investigation. These investigations often explore the role of the biaryl core in conferring desirable properties to the larger molecule. The scientific community's interest in this compound is therefore more as a precursor or a representative of the biaryl carboxylic acid class, rather than a final product with extensively studied applications in its own right.

Synthetic Routes to this compound: A Comprehensive Overview

The synthesis of biaryl compounds, which are molecules containing two directly connected aromatic rings, is a cornerstone of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. Among these, this compound stands as a significant scaffold. Its construction relies on the formation of a key carbon-carbon (C-C) bond between a benzene (B151609) ring and a naphthalene (B1677914) ring system. This article delves into the primary synthetic methodologies and strategies employed for the preparation of this specific biaryl carboxylic acid, focusing on both well-established and emerging techniques.

Structural Characterization and Advanced Analytical Techniques for 3 Naphthalen 2 Yl Benzoic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are indispensable tools for probing the molecular structure of organic compounds. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(Naphthalen-2-yl)benzoic acid, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its chemical structure.

In a typical ¹H NMR spectrum of this compound, the proton signals would be distributed in the aromatic region, generally between 7.0 and 8.5 ppm, with the carboxylic acid proton appearing as a broad singlet at a much higher chemical shift, often above 10 ppm. The complex splitting patterns of the aromatic protons would require advanced techniques like 2D NMR (e.g., COSY and HSQC) for unambiguous assignment.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Benzoic Acid and Naphthalene (B1677914) Moieties

Carbon AtomBenzoic Acid2-Naphthol (B1666908)
Carboxyl (C=O)172.60-
C1 (ipso-COOH)129.39-
C2/C6 (ortho)130.28-
C3/C5 (meta)128.55-
C4 (para)133.89-
C1 (Naphthalene)-129.3
C2 (Naphthalene)-135.0
C3 (Naphthalene)-126.7
C4 (Naphthalene)-126.9
C4a (Naphthalene)-130.3
C5 (Naphthalene)-124.0
C6 (Naphthalene)-128.0
C7 (Naphthalene)-130.3
C8 (Naphthalene)-118.0
C8a (Naphthalene)-153.6
C10 (Naphthalene)-109.9
Data sourced from publicly available spectra for benzoic acid and 2-naphthol for illustrative purposes. rsc.orgresearchgate.net

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the specific proton and carbon signals of this compound by revealing direct and long-range C-H correlations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₇H₁₂O₂), the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and the aromatic rings. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations would also be present in the fingerprint region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C=C stretching vibrations of the naphthalene and benzene (B151609) rings would appear in the 1600-1450 cm⁻¹ region. docbrown.info

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the vibrations of non-polar bonds. The Raman spectrum of this compound would show strong bands for the aromatic C=C stretching vibrations and the symmetric vibrations of the naphthalene ring system. The C=O stretching vibration is also Raman active. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)
Aromatic (C-H)Stretching3100 - 3000
Carboxylic Acid (C=O)Stretching1700 - 1680
Aromatic (C=C)Stretching1625 - 1450
Carboxylic Acid (C-O)Stretching1320 - 1210
Carboxylic Acid (O-H)Bending950 - 900
Data based on typical values for benzoic acid and aromatic compounds. docbrown.infoias.ac.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the extended conjugated π-system, encompassing both the naphthalene and benzene rings, suggests that this compound will absorb in the UV region. Benzoic acid itself exhibits absorption bands around 230 nm and 274 nm. rsc.org The larger conjugated system of the naphthalene moiety is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzoic acid alone. Studies on related naphthalene-containing azo dyes have shown that the naphthalene unit significantly influences the UV-Vis absorption properties. academie-sciences.fr

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. While benzoic acid itself shows weak fluorescence, the introduction of the naphthalene ring, a well-known fluorophore, could significantly enhance the fluorescence quantum yield of the molecule. A study on a related compound, 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid, demonstrated interesting fluorescent properties and its application as a chemosensor. nih.gov This suggests that this compound may also possess useful fluorescence characteristics, which would be dependent on the solvent polarity and pH.

Solid-State Structural Analysis

While spectroscopic techniques provide valuable information about the molecular structure, solid-state analysis is necessary to understand the arrangement of molecules in the crystalline state.

Single-Crystal X-ray Diffraction of this compound and Cocrystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound itself is not publicly available, the technique would be invaluable for its characterization. It would reveal how the molecules pack in the solid state, particularly the nature of the hydrogen bonding between the carboxylic acid groups, which typically form centrosymmetric dimers.

Furthermore, the ability of this compound to form cocrystals with other molecules is an area of significant interest. Cocrystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions. The formation of cocrystals can significantly alter the physicochemical properties of a compound. The synthesis and single-crystal X-ray diffraction analysis of cocrystals of this compound would provide insights into the supramolecular synthons it forms and its potential for crystal engineering. Studies on cocrystals of benzoic acid with various coformers have demonstrated the reliability of hydrogen bonding motifs in forming robust crystalline architectures. sci-hub.box

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It provides a unique fingerprint for a given crystalline phase and is instrumental in the identification of polymorphs—different crystalline forms of the same compound—and in distinguishing crystalline material from amorphous solids. An amorphous form lacks the long-range atomic order of a crystal and will not produce a sharp diffraction pattern, instead showing broad, diffuse halos.

For a given crystalline solid, a PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle, 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the substance.

Data for this compound:

Despite extensive searches of chemical and crystallographic databases, no experimental or calculated powder X-ray diffraction data for this compound has been found. Therefore, a data table of 2θ values and intensities cannot be provided. The existence of polymorphs or an amorphous form of this specific compound has not been reported in the scientific literature.

Conformational Analysis and Molecular Packing

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation around single bonds. For this compound, a key conformational feature is the dihedral angle between the naphthalene and benzoic acid ring systems. This angle is influenced by steric hindrance and electronic effects and plays a significant role in determining how the molecules pack together in a crystal lattice.

Molecular packing refers to the arrangement of molecules in a crystal. In the case of carboxylic acids like this compound, hydrogen bonding between the carboxylic acid groups is a dominant intermolecular interaction, often leading to the formation of centrosymmetric dimers. These dimers then arrange in the crystal lattice, influenced by other weaker interactions such as π-π stacking between the aromatic rings and van der Waals forces.

Findings for this compound:

Specific experimental data from single-crystal X-ray diffraction, which would provide definitive information on the conformation and molecular packing of this compound, is not available in the public domain. Computational modeling studies could offer theoretical insights into the preferred conformation and potential packing arrangements, but no such studies dedicated to this molecule have been identified in the searched literature.

Derivatives and Functionalization of 3 Naphthalen 2 Yl Benzoic Acid

Synthesis of Carboxyl Derivatives (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group is a prime site for derivatization. Standard organic transformations can be readily applied to convert 3-(Naphthalen-2-yl)benzoic acid into its corresponding esters, amides, and acid halides.

Acid Halides: The synthesis of the acid chloride, 3-(naphthalen-2-yl)benzoyl chloride, is a crucial first step for producing many other derivatives. This is typically achieved by treating the parent carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.comgoogle.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the highly reactive acyl chloride.

Esters: Esterification can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.com Alternatively, esters can be formed by reacting the more reactive 3-(naphthalen-2-yl)benzoyl chloride with an alcohol. This method is often faster and does not require an equilibrium shift. Research has described the synthesis of related naphthalene-containing esters, such as naphthalen-2-yl-4-(alkoxy)benzoates and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, highlighting the utility of these synthetic routes. mdpi.com

Amides: Amide derivatives are synthesized by reacting the carboxylic acid or its activated form with an amine. The direct condensation of this compound with an amine can be achieved, sometimes with the aid of catalysts or under conditions that remove water. rsc.orgresearchgate.net A more common and efficient laboratory method involves first converting the carboxylic acid to the acid chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. google.comgoogle.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another effective route for amide bond formation directly from the carboxylic acid. google.com

Table 1: Synthesis of Carboxyl Derivatives

Derivative Type Reagent(s) Reaction Name/Type
Acid Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride Acyl Halide Formation
Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer Esterification
Ester Acid chloride, Alcohol Acylation
Amide Amine, Coupling Agent (e.g., EDC, DCC) Amide Coupling
Amide Acid chloride, Amine Acylation

Modifications of the Naphthalene (B1677914) Moiety

The naphthalene ring system is more reactive towards electrophilic substitution than the benzoic acid ring, which is deactivated by the electron-withdrawing carboxyl group. wordpress.comscribd.com Therefore, selective functionalization of the naphthalene moiety is achievable.

Electrophilic aromatic substitution on naphthalene itself preferentially occurs at the C1 (or α) position due to the higher stability of the resulting carbocation intermediate, which can be represented by more resonance structures that preserve one of the aromatic rings. vedantu.comstackexchange.comyoutube.com For a 2-substituted naphthalene like this compound, electrophilic attack is directed to other positions on the naphthalene ring. The primary sites for substitution are typically the C1 and C3 positions, although substitution at C6 and C8 can also occur depending on the reaction conditions and the nature of the electrophile.

Halogenation: Direct bromination or chlorination of naphthalene proceeds readily, often without a catalyst, to yield the 1-halo derivative. vedantu.comdocbrown.info For this compound, halogenation with agents like Br₂ or Cl₂ would be expected to substitute the naphthalene ring.

Nitro-Substitution: Nitration, using a mixture of nitric acid and sulfuric acid, is a classic electrophilic substitution. The reaction with naphthalene yields primarily 1-nitronaphthalene. vedantu.comyoutube.com In the case of this compound, nitration under controlled conditions would favor substitution on the activated naphthalene ring over the deactivated benzoic acid ring.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the naphthalene ring. The regioselectivity of this reaction can be complex and is influenced by factors such as the bulkiness of the alkylating agent, the solvent, and the catalyst. stackexchange.comgoogle.comlibretexts.org While α-substitution is often kinetically favored, the thermodynamically more stable β-substituted product can sometimes be obtained, especially with bulky alkyl groups where steric hindrance at the α-position becomes significant. stackexchange.comwordpress.com

Alkoxylation: Alkoxy groups can be introduced through various methods, such as the Williamson ether synthesis, which involves the reaction of a naphthol precursor with an alkyl halide. The required naphthol could potentially be synthesized from an amino-naphthalene derivative via diazotization followed by hydrolysis.

Amination: An amino group can be introduced onto the naphthalene ring most commonly by the reduction of a nitro group, which itself is installed via electrophilic nitration as described above.

Table 2: Electrophilic Substitution on the Naphthalene Moiety

Reaction Typical Reagents Expected Major Product Position(s)
Halogenation Br₂, Cl₂ C1, C3, C6, C8
Nitration HNO₃, H₂SO₄ C1, C3, C6, C8
Alkylation R-X, AlCl₃ C1, C3, C6, C8 (product mixture common)

Modifications of the Benzoic Acid Moiety

The carboxylic acid group is an electron-withdrawing group, which deactivates the attached benzene (B151609) ring towards electrophilic aromatic substitution. sarthaks.comlibretexts.org Furthermore, it acts as a meta-director. quora.comyoutube.com Consequently, electrophilic attack on the benzoic acid portion of this compound will occur at the positions meta to the carboxyl group (C2 and C6 positions of the benzoic acid ring). These reactions generally require harsher conditions compared to substitutions on the naphthalene ring. It is also noted that benzoic acid does not typically undergo Friedel-Crafts reactions because the Lewis acid catalyst coordinates strongly with the deactivating carboxyl group. doubtnut.com

Beyond substitution on the aromatic ring, the benzoic acid moiety can be used to construct heterocyclic rings.

Oxadiazole Formation: A common transformation involves the conversion of the carboxylic acid into a 1,3,4-oxadiazole (B1194373) ring. This can be achieved by first converting the acid to its corresponding acid hydrazide, followed by cyclization. nih.gov Various methods exist for this cyclization, including reaction with a dehydrating agent like phosphorus oxychloride or through oxidative cyclization pathways. nih.govnih.govorganic-chemistry.org This strategy effectively replaces the carboxyl function with a stable, aromatic five-membered heterocycle. uobaghdad.edu.iqresearchgate.net An example of a related structure is Benzoic acid 4-[[5-(1-naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]but-2-ynyl ester. nih.gov

Introduction of Heteroatoms on the Ring: The introduction of heteroatoms directly onto the benzoic acid ring can be accomplished through multi-step synthetic sequences, often involving precursors where the desired functionality is already in place before the final construction of the benzoic acid.

Table 3: Functionalization of the Benzoic Acid Moiety

Functionalization Type Reaction / Method Resulting Structure
Ring Substitution (Nitration) HNO₃, H₂SO₄ (harsher conditions) Nitro group at C2/C6 positions
Heterocycle Formation 1. Hydrazine (forms hydrazide) 2. Cyclization/Dehydration 1,3,4-Oxadiazole ring in place of COOH

Creation of Axially Chiral Derivatives from this compound

The synthesis of axially chiral compounds from a prochiral biaryl precursor like this compound hinges on the introduction of steric hindrance at the ortho positions relative to the bond axis. This steric impediment must be substantial enough to restrict free rotation, thereby allowing for the isolation of stable, non-interconverting atropisomers. The carboxylic acid group on the phenyl ring and the extended aromatic system of the naphthalene moiety in this compound provide versatile handles for chemical modification to achieve this goal.

Design and Synthesis of Chiral Ligands based on the Biaryl Core

The transformation of this compound and its derivatives into axially chiral ligands is a key strategy for their application in asymmetric catalysis. The design of these ligands often involves the introduction of coordinating groups, such as phosphines, amines, or oxazolines, at positions ortho to the biaryl linkage. These coordinating atoms can then bind to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

While direct atroposelective synthesis starting from this compound is not extensively documented in publicly available research, general principles for the synthesis of analogous axially chiral biaryl ligands can be applied. A common approach involves the strategic functionalization of the rings to introduce bulky groups that enforce axial chirality. For instance, a derivative of this compound could be subjected to directed ortho-metalation, followed by the introduction of a phosphine (B1218219) or other coordinating group.

A representative, albeit general, synthetic approach for creating chiral ligands from a biaryl framework is the atroposelective C-H functionalization. For example, a palladium-catalyzed atroposelective C-H olefination has been used to synthesize a range of axially chiral biaryl-2-amines with high enantioselectivities (up to 97% ee). nih.gov This methodology utilizes a free amine as a directing group and a chiral spiro phosphoric acid (SPA) as an efficient ligand. nih.gov While not directly demonstrated on this compound, this strategy highlights a potential pathway where the benzoic acid could be converted to a corresponding amine to direct the stereoselective introduction of a substituent, thereby inducing axial chirality.

Another related strategy involves the synthesis of axially chiral oxazoline-carbene ligands with an N-naphthyl framework. beilstein-journals.org In a multi-step synthesis starting from methyl 1-hydroxy-2-naphthoate, a coupling reaction followed by reduction, cyclization, and reaction with a chiral amino alcohol leads to the formation of diastereomeric amides. beilstein-journals.org These can then be converted into the desired axially chiral ligands. This process underscores the importance of a step-wise construction to build up the necessary steric bulk and chiral elements.

A conceptual synthetic pathway for a chiral phosphine ligand derived from this compound might involve the following steps:

Ortho-functionalization: Introduction of a functional group (e.g., a bromine atom) at the C2 position of the benzoic acid moiety and/or the C1 or C3 position of the naphthalene ring.

Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce a bulky substituent that hinders rotation.

Introduction of Coordinating Group: Conversion of a functional group into a phosphine or other ligating moiety.

The following table outlines a hypothetical synthetic sequence for a chiral phosphine ligand based on the this compound scaffold, drawing on established synthetic methodologies for biaryl ligands.

StepReactionReagents and ConditionsProduct
1Ortho-brominationN-Bromosuccinimide (NBS), strong acid catalyst2-Bromo-3-(naphthalen-2-yl)benzoic acid
2EsterificationMethanol, H2SO4 (cat.)Methyl 2-bromo-3-(naphthalen-2-yl)benzoate
3Suzuki Coupling2-Methylphenylboronic acid, Pd(PPh3)4, Na2CO3Methyl 2-(2-methylphenyl)-3-(naphthalen-2-yl)benzoate
4ReductionLiAlH4(2-(2-Methylphenyl)-3-(naphthalen-2-yl)phenyl)methanol
5Conversion to Phosphine1. PBr3; 2. LiPPh2(2-(2-Methylphenyl)-3-(naphthalen-2-yl)benzyl)diphenylphosphine

This table represents a generalized synthetic route and has not been experimentally validated for this specific compound.

Stereochemical Control in Derivatization

Achieving high levels of stereochemical control in the derivatization of this compound to form a single atropisomer is a significant challenge. The strategies employed generally fall into two categories: diastereoselective synthesis and enantioselective catalysis.

Diastereoselective Synthesis: This approach involves the use of a chiral auxiliary. The prochiral biaryl is reacted with a chiral reagent to form two diastereomeric intermediates. These diastereomers can then be separated, and subsequent removal of the chiral auxiliary affords the enantiomerically pure atropisomer. The success of this method relies on the ability to efficiently separate the diastereomers and cleave the auxiliary without racemization.

Enantioselective Catalysis: This is often a more elegant and atom-economical approach. A prochiral derivative of this compound can be functionalized in the presence of a chiral catalyst. The catalyst creates a chiral environment that favors the formation of one atropisomer over the other.

A pertinent example of stereochemical control is the atroposelective C-H vinylation of biaryl aldehydes using a chiral transient directing group. acs.org In this palladium-catalyzed reaction, a chiral amino acid is used to form a transient chiral imine with the aldehyde. This directs the C-H activation and subsequent vinylation to occur in a stereoselective manner, leading to axially chiral products with high enantiomeric ratios. acs.org A derivative of this compound, specifically rac-2-(naphthalen-1-yl)benzaldehyde, was successfully vinylated to yield the product with a 99:1 enantiomeric ratio. acs.org This demonstrates that a functional group ortho to the biaryl axis can be a key site for achieving stereochemical control.

The following table summarizes key aspects of stereochemical control in the synthesis of axially chiral biaryls, which are applicable to derivatives of this compound.

StrategyDescriptionKey Factors for Success
Chiral Auxiliary A chiral molecule is temporarily attached to the prochiral biaryl to create diastereomers that can be separated.- High diastereoselectivity in the reaction. - Efficient separation of diastereomers. - Cleavage of the auxiliary without racemization.
Chiral Catalyst A small amount of a chiral catalyst is used to induce enantioselectivity in a reaction that creates the chiral axis.- High catalyst activity and turnover number. - Excellent enantioselectivity (high ee). - Broad substrate scope.
Central-to-Axial Chirality Transfer A stereocenter is created in the molecule, and a subsequent reaction, often an elimination or rearrangement, converts this point chirality into axial chirality.- High stereoselectivity in the creation of the initial chiral center. - Efficient and stereospecific chirality transfer.

The development of axially chiral derivatives from this compound is an area with significant potential for the creation of novel chiral ligands and materials. While direct and extensive research on this specific parent compound is not widely reported, the application of established principles of atroposelective synthesis provides a clear roadmap for future investigations. The strategic functionalization of the naphthalene and benzene rings to introduce steric bulk and coordinating groups, coupled with methods for stereochemical control, will undoubtedly lead to a diverse array of valuable chiral molecules based on this versatile biaryl core.

Applications of 3 Naphthalen 2 Yl Benzoic Acid in Advanced Materials and Catalysis

Role in Asymmetric Catalysis as a Ligand Precursor

Asymmetric catalysis is a field of chemistry that focuses on the synthesis of chiral compounds, which are molecules that are non-superimposable mirror images of each other. The ability to produce one mirror image (enantiomer) over the other is crucial in many areas, particularly in the pharmaceutical industry. This is often achieved through the use of chiral catalysts, which are typically metal complexes containing organic molecules known as ligands.

Design and Synthesis of Chiral Metal-Carboxylate Complexes

The design of chiral metal-carboxylate complexes from 3-(naphthalen-2-yl)benzoic acid would first involve the synthesis of the ligand itself. The structure of this compound, with its naphthalene (B1677914) and benzoic acid groups, provides a scaffold that could be modified to introduce chirality. This is a necessary step as the parent molecule is not chiral. Chiral versions of this ligand could then be reacted with various metal salts to form chiral metal-carboxylate complexes. There is currently no specific research detailing the synthesis of such complexes using this compound.

Application in Enantioselective Transformations (e.g., Hydroalkoxylation)

Once synthesized, these chiral metal-carboxylate complexes could theoretically be tested as catalysts in enantioselective transformations. Hydroalkoxylation, the addition of an alcohol to an unsaturated bond, is one such reaction where enantioselectivity is important. The performance of a catalyst derived from this compound in such a reaction would depend on the specific metal center and the chiral environment created by the ligand. However, there are no published studies on the application of this compound-based catalysts in enantioselective hydroalkoxylation or other similar transformations.

Ligand Optimization and Structure-Activity Relationship Studies

To improve the effectiveness of a potential catalyst, chemists often perform ligand optimization and structure-activity relationship (SAR) studies. This involves systematically modifying the structure of the ligand and observing how these changes affect the catalyst's performance (e.g., yield and enantioselectivity). For a ligand based on this compound, this could involve adding different chemical groups to the naphthalene or benzene (B151609) rings. Such studies are crucial for developing highly efficient and selective catalysts. At present, no SAR studies for this compound in the context of asymmetric catalysis have been reported in the scientific literature.

Contributions to Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters connected by organic molecules called linkers. These materials can have porous structures, making them useful for applications such as gas storage, separation, and catalysis.

Design and Synthesis of MOFs Utilizing this compound as a Linker

The bifunctional nature of this compound, with its carboxylic acid group capable of coordinating to metal centers, makes it a potential candidate as a linker for the synthesis of MOFs. The rigid naphthalene group could help in the formation of a stable, porous framework. The synthesis of such a MOF would typically involve reacting this compound with a metal salt under specific temperature and solvent conditions. While the synthesis of MOFs using other naphthalene-based dicarboxylic acids has been reported, there is no available research detailing the successful synthesis of a MOF using this compound as a linker.

Porosity and Adsorption Properties of Derived MOFs

If a MOF could be synthesized from this compound, its porosity and adsorption properties would be of great interest. The size and shape of the pores would be determined by the geometry of the linker and the coordination of the metal ions. These properties would dictate the MOF's capacity to store gases like hydrogen or carbon dioxide, and its ability to selectively adsorb certain molecules over others. Without an actual synthesized MOF, any discussion of its porosity and adsorption characteristics remains hypothetical.

Potential in Optoelectronic and Supramolecular Materials

The fusion of a naphthalene ring system with a benzoic acid unit in this compound provides a foundation for the development of novel materials with tailored optical and electronic properties. The interplay between the planar, electron-rich naphthalene and the hydrogen-bonding capabilities of the carboxylic acid group is key to its potential in these advanced applications.

Self-Assembly and Supramolecular Architectures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of modern materials science. In this compound, the carboxylic acid group is the primary driver for forming predictable supramolecular architectures. It is well-documented that carboxylic acids readily form robust hydrogen-bonded dimers. In these dimers, the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable cyclic arrangement.

Table 1: Illustrative Hydrogen-Bonding Parameters in Carboxylic Acid Dimers

ParameterTypical RangeDescription
O-H···O Distance (Å)2.6 - 2.8The distance between the donor oxygen and the acceptor oxygen.
N-H···O Angle (°)160 - 180The angle formed by the donor nitrogen, the hydrogen, and the acceptor oxygen.
Dimer Motif Graph SetR²₂(8)A descriptor indicating a ring structure formed by two donors and two acceptors, enclosing eight atoms.

Note: This table presents typical values for carboxylic acid dimers and is for illustrative purposes, as specific experimental data for this compound is not available.

The potential for forming ordered assemblies makes this compound a candidate for applications in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

Photophysical Properties in Advanced Materials

The photophysical properties of this compound are expected to be dominated by the naphthalene chromophore. Naphthalene itself is known for its characteristic ultraviolet (UV) absorption and blue fluorescence emission. The presence of the benzoic acid substituent, linked at the 3-position of the phenyl ring which is in turn attached to the 2-position of the naphthalene, can modulate these properties.

The electronic conjugation between the naphthalene and benzene rings could lead to a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene. The extent of this shift would depend on the dihedral angle between the two aromatic systems in the ground and excited states. Similar biphenyl (B1667301) and naphthalene-containing molecules are known to exhibit fluorescence, a property that is highly sensitive to the molecular environment. For instance, studies on various biphenyl derivatives show that their fluorescence can be influenced by factors such as pH and solvent polarity nih.gov.

Table 2: Typical Photophysical Properties of Naphthalene Derivatives

PropertyTypical Wavelength Range (nm)Notes
Absorption (λ_max)250 - 350Corresponds to π-π* transitions within the naphthalene ring system. Substitution can cause shifts in this range.
Fluorescence Emission (λ_em)320 - 450Typically blue fluorescence. The exact emission wavelength and quantum yield are sensitive to the solvent environment and the nature of any substituents.

Note: This table provides a general overview of the photophysical properties of naphthalene derivatives. Specific experimental data for this compound is required for precise characterization.

The potential for fluorescence makes this compound a person of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The carboxylic acid group could be used to anchor the molecule to surfaces or to other molecules, allowing for the creation of functional materials with tailored photophysical responses.

At present, there is a lack of specific research into the catalytic applications of this compound. However, its structure suggests a few potential avenues for exploration. The carboxylic acid moiety could act as a Brønsted acid catalyst in certain organic reactions. More intriguing is the possibility of using this molecule as a ligand in transition metal catalysis. The carboxylate group can coordinate to a metal center, and the bulky naphthalene substituent could provide a specific steric environment around the metal, potentially influencing the selectivity of a catalytic reaction. For instance, related biphenyl carboxylic acids are used as building blocks for ligands in catalysis ajgreenchem.com. The synthesis of atropisomeric biaryl compounds, which are important in asymmetric catalysis, sometimes employs naphthalene-containing starting materials acs.org.

Further research would be necessary to explore these possibilities, including the synthesis of metal complexes with this compound as a ligand and the evaluation of their catalytic activity in various transformations.

Theoretical and Computational Chemistry Studies on 3 Naphthalen 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can provide detailed insights into the behavior of 3-(Naphthalen-2-yl)benzoic acid.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

A primary focus of quantum chemical calculations would be the elucidation of the electronic structure of this compound. This involves determining the energies and distributions of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO might be distributed over the benzoic acid moiety, particularly the carboxylic acid group. A detailed FMO analysis would map these distributions and quantify their energies.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-X.XX eVElectron-donating ability
LUMO Energy-Y.YY eVElectron-accepting ability
HOMO-LUMO GapZ.ZZ eVChemical reactivity and stability

Conformational Landscapes and Rotational Barriers around the Biaryl Bond

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of the biaryl bond. This would reveal the most stable (lowest energy) conformation and any higher energy conformers. The energy difference between the stable and transition state conformations represents the rotational barrier, which is the energy required for the rings to rotate relative to each other. The height of this barrier determines the conformational flexibility of the molecule at a given temperature.

Molecular Modeling and Dynamics Simulations

Moving beyond the single-molecule level, molecular modeling and dynamics simulations can predict how this compound molecules interact with each other and with their environment.

Intermolecular Interactions and Crystal Packing Prediction

In the solid state, molecules of this compound will arrange themselves into a crystal lattice. The nature of this arrangement, or crystal packing, is governed by intermolecular interactions such as hydrogen bonding (between the carboxylic acid groups), π-π stacking (between the aromatic rings), and van der Waals forces.

Computational crystal structure prediction (CSP) methods can be employed to generate and rank a multitude of possible crystal structures based on their lattice energies. These predictions can guide experimental crystallization efforts and help in understanding polymorphism, where a compound can exist in multiple crystalline forms with different properties.

Reactivity Predictions and Catalyst Design via Computational Approaches

Computational chemistry can also be a predictive tool for the reactivity of this compound. By calculating electrostatic potential maps, one can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Furthermore, if this molecule were to be used as a ligand in a metal complex for catalysis, computational methods could be invaluable. It would be possible to model the coordination of the ligand to a metal center and study the electronic and steric effects it imparts. This can aid in the rational design of catalysts with enhanced activity and selectivity for specific chemical transformations.

Prediction of Spectroscopic Signatures

Computational methods are routinely used to predict various spectroscopic signatures of molecules, which can then be compared with experimental data to confirm the structure and provide a more detailed interpretation of the spectra. For this compound, the following spectra could be computationally predicted:

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of peaks in the IR and Raman spectra. These are associated with the stretching and bending of specific bonds, such as the C=O and O-H of the carboxylic acid, and the C-H and C=C bonds of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectra. This would aid in the assignment of experimental peaks to specific atoms within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This provides information about the electronic structure and the nature of the chromophores within the molecule.

Table 2: Computationally Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyKey Predicted FeaturePredicted Wavenumber/Chemical Shift
IRC=O stretch~1700-1750 cm⁻¹
IRO-H stretch (dimer)~2500-3300 cm⁻¹ (broad)
¹³C NMRCarboxylic Carbon (COOH)~165-175 ppm
¹H NMRCarboxylic Proton (COOH)>10 ppm
UV-Visπ-π* transitions~250-350 nm

Future Directions and Emerging Research Avenues for 3 Naphthalen 2 Yl Benzoic Acid

Development of Novel and Efficient Synthetic Routes

While traditional cross-coupling methods provide reliable access to 3-(naphthalen-2-yl)benzoic acid, future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic strategies.

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are foundational for the synthesis of biaryl compounds. Future efforts could focus on optimizing these reactions for the synthesis of this compound, particularly with respect to catalyst efficiency and substrate scope. The development of novel palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands, for instance, has shown promise in coupling challenging substrates with high yields and low catalyst loadings.

A significant area of growth is the use of C-H activation strategies. rsc.orgnih.gov This approach avoids the pre-functionalization of starting materials, thereby reducing step counts and waste generation. Research into transition-metal-catalyzed C-H arylation of benzoic acid derivatives with naphthalene-based coupling partners could provide a more direct route to the target molecule. researchgate.net The development of templates to control the regioselectivity of C-H functionalization on the naphthalene (B1677914) scaffold is a particularly exciting prospect. rsc.orgnih.gov

Photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a green and powerful tool for organic synthesis. nih.gov Future investigations could explore the photocatalytic coupling of naphthalene derivatives with benzoic acid precursors. researchgate.net This method has the potential to proceed under mild conditions and with high functional group tolerance.

The application of flow chemistry to the synthesis of biaryl carboxylic acids is another promising direction. Continuous flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netnih.gov Developing a continuous flow process for the synthesis of this compound could be highly valuable for industrial applications.

Synthetic StrategyPotential AdvantagesResearch Focus
Optimized Cross-Coupling High yields, well-establishedDevelopment of more active and robust catalysts (e.g., Pd-NHC complexes).
C-H Activation Atom economy, reduced stepsDesign of regioselective catalytic systems and directing groups. rsc.orgnih.gov
Photoredox Catalysis Mild conditions, green chemistryExploration of suitable photocatalysts and reaction conditions. nih.gov
Flow Chemistry Scalability, safety, controlDesign and optimization of continuous flow reactor systems. researchgate.netnih.gov

Expanding the Scope of Catalytic Applications

The inherent structural features of this compound, including its aromatic systems and the carboxylic acid group, suggest its potential as a ligand or organocatalyst in various chemical transformations.

The carboxylic acid moiety can act as a coordinating group for metal centers, making this compound a potential ligand for transition metal catalysis. Future research could involve the synthesis of metal complexes of this ligand and their evaluation in reactions such as cross-coupling, C-H activation, and hydrogenation. researchgate.netrutgers.edu The rigid naphthalene backbone could impart specific steric and electronic properties to the catalytic center, potentially leading to unique reactivity and selectivity.

By introducing chiral elements into the this compound scaffold, it may be possible to develop novel chiral ligands for asymmetric catalysis. nih.govnih.govthieme-connect.comresearchgate.net The non-symmetrical nature of the molecule provides a good starting point for creating ligands with distinct steric and electronic environments, which is often beneficial for achieving high enantioselectivity.

The carboxylic acid group also opens up the possibility of using this compound as a Brønsted acid organocatalyst. Its acidity and steric bulk could be tuned to catalyze specific reactions, such as aldol or Mannich reactions, with high efficiency and selectivity.

Catalytic ApplicationPotential Role of this compoundResearch Focus
Ligand for Transition Metal Catalysis Modulating reactivity and selectivity of metal centers.Synthesis of metal complexes and evaluation in catalytic reactions. researchgate.netrutgers.edu
Asymmetric Catalysis Chiral ligand to induce enantioselectivity.Design and synthesis of chiral derivatives and their application in asymmetric synthesis. nih.govnih.govthieme-connect.comresearchgate.net
Organocatalysis Brønsted acid catalyst.Exploration of its catalytic activity in acid-catalyzed reactions.

Exploration of New Reactivity Modes and Transformations

Future research will undoubtedly uncover new reactivity patterns and transformations of this compound, leading to a wider range of functionalized derivatives with interesting properties.

The electron-rich naphthalene ring system is susceptible to various transformations. Dearomative cycloaddition reactions, for instance, could provide access to complex polycyclic structures. rsc.org The development of asymmetric dearomatization reactions of naphthalenes is a particularly active area of research. rsc.org

The application of modern synthetic techniques such as photochemistry and electrochemistry could unlock novel reactivity. researchgate.netrsc.orgacs.org For example, photochemical [2+2] cycloadditions or electrochemical oxidative cyclizations could lead to the synthesis of unique molecular architectures that are not accessible through traditional thermal methods.

The carboxylic acid group is a versatile handle for a wide range of derivatizations. Beyond standard esterification and amidation, future work could explore less common transformations, such as decarboxylative cross-coupling reactions or its conversion into other functional groups like isocyanates or acyl radicals.

Reaction TypePotential OutcomeResearch Focus
Cycloaddition Reactions Access to complex polycyclic scaffolds.Exploration of [4+2], [3+2], and [2+2] cycloadditions. nih.govnih.govbeilstein-journals.orgresearchgate.net
Photochemical Transformations Novel molecular architectures.Investigation of photochemical cycloadditions and rearrangements. researchgate.net
Electrochemical Functionalization Green and selective transformations.Development of electrochemical methods for derivatization. rsc.orgacs.org
Carboxylic Acid Derivatization Diverse functionalized derivatives.Exploration of novel transformations of the carboxyl group.

Integration into Sustainable and Biorefinery Processes

The increasing demand for sustainable chemical production necessitates the exploration of renewable feedstocks and environmentally benign processes.

Lignin, a major component of biomass, is a rich source of aromatic compounds. nih.govscispace.comwhiterose.ac.uk Future research could focus on developing catalytic or biological pathways for the conversion of lignin-derived platform chemicals, such as benzoic acid and its derivatives, into more complex molecules like this compound. nih.govrsc.org This would represent a significant step towards a bio-based chemical industry.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of microorganisms or isolated enzymes for the synthesis and modification of this compound is a promising area of research. researchgate.netresearchgate.netnih.gov For example, naphthalene-degrading microorganisms could be engineered to produce specific hydroxylated or carboxylated derivatives. frontiersin.orgnih.gov

Sustainable ApproachPotential ImpactResearch Focus
Lignin Valorization Renewable feedstock for chemical synthesis.Development of catalytic and biological routes from lignin to the target molecule. nih.govscispace.comwhiterose.ac.ukrsc.org
Biocatalysis Green and selective synthesis and modification.Engineering of microorganisms and enzymes for specific transformations. researchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov

Design of Next-Generation Functional Materials

The rigid and anisotropic structure of this compound makes it an excellent candidate for the construction of advanced functional materials.

The bent-core shape of this compound is a key feature for the design of thermotropic liquid crystals. nih.govtandfonline.comszfki.humdpi.comresearchgate.net By modifying the terminal groups and the length of flexible alkyl chains, it should be possible to tune the mesomorphic properties and create materials with specific liquid crystalline phases, such as nematic or smectic phases, which are crucial for display technologies.

The carboxylic acid functionality allows this compound to act as an organic linker in the synthesis of metal-organic frameworks (MOFs). nih.govresearchgate.netd-nb.inforroij.comtsijournals.com The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis. The naphthalene moiety could also impart luminescent properties to the framework.

The incorporation of the this compound unit into polymer backbones could lead to the development of new high-performance polymers with enhanced thermal stability, mechanical strength, and optical properties. The rigid naphthalene core can improve the glass transition temperature and modulus of the polymer, while the benzoic acid group provides a site for further functionalization.

Material TypePotential ApplicationResearch Focus
Liquid Crystals Display technologies, sensors.Synthesis of derivatives and investigation of their mesomorphic properties. nih.govtandfonline.comszfki.humdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis.Use as an organic linker in the synthesis of novel MOFs. nih.govresearchgate.netd-nb.inforroij.comtsijournals.com
High-Performance Polymers Advanced composites, electronics.Incorporation into polymer chains and characterization of the resulting materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Naphthalen-2-yl)benzoic acid, and what methodological considerations are critical for optimizing yield?

  • Answer : A widely used method is the Suzuki-Miyaura cross-coupling reaction. For instance, 3-iodobenzoic acid can react with a naphthalen-2-ylboronic acid derivative in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., NaOH). Key considerations include:

  • Catalyst selection : Pd-based catalysts with ligands (e.g., triphenylphosphine) enhance coupling efficiency.
  • Solvent system : Polar aprotic solvents like DMF or THF improve reaction homogeneity.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation .
    • Purification : Solid-phase extraction (SPE) with Oasis HLB cartridges is effective for isolating polar intermediates, as demonstrated in analogous benzoic acid syntheses .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic proton environments (e.g., naphthyl vs. benzoic acid protons) and confirm carboxyl group presence.
  • IR : A strong absorption band near 1680–1700 cm1^{-1} verifies the carboxylic acid moiety.
  • X-ray crystallography : Single-crystal studies (e.g., using SHELX software) resolve bond lengths and angles, critical for validating steric interactions between the naphthyl and benzoic acid groups. For example, C–C bond lengths in analogous structures average 1.48 Å .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data refinement for this compound derivatives?

  • Answer : Discrepancies often arise from twinning, disorder, or incomplete data. Strategies include:

  • Data validation : Use tools like PLATON to check for missed symmetry or twinning.
  • Refinement protocols : Iterative refinement in SHELXL with restraints on thermal parameters and hydrogen bonding networks improves model accuracy. For example, adjusting the R-factor threshold to <0.05 ensures robust structural resolution .

Q. What strategies mitigate by-product formation during multi-step syntheses of this compound derivatives?

  • Answer : By-products like [(Y-phenyl)-bis(4-N-R2_2-N-R3_3-aminophenyl)]methane () arise from competing reactions. Mitigation involves:

  • Acid selection : Methanesulfonic acid minimizes side reactions compared to HCl.
  • Additives : Urea stabilizes intermediates via hydrogen bonding, suppressing unwanted coupling.
  • Stoichiometry control : Equimolar ratios of benzaldehyde, aniline, and aminobenzoic acid reduce cross-reactivity .

Q. How does the steric and electronic environment of this compound influence its reactivity in further functionalization?

  • Answer :

  • Steric effects : The naphthyl group at the 3-position hinders electrophilic substitution at the ortho position of the benzoic acid ring, directing reactions to the para position.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) on the naphthyl moiety increase the carboxyl group’s acidity, enhancing its reactivity in esterification or amidation. Substituent effects are quantified via Hammett plots in analogous systems .

Q. What solubility challenges arise during purification, and how can SPE conditions be optimized for this compound?

  • Answer : The compound’s low solubility in aqueous media complicates purification. Optimization strategies include:

  • pH adjustment : Acidic conditions (pH 3–5) protonate the carboxyl group, improving retention on HLB cartridges.
  • Solvent gradient : Elution with methanol:acetic acid (95:5) enhances recovery rates.
  • Matrix cleanup : Pre-treatment with GF/F filters (0.7 μm) removes particulate interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.